molecular formula C17H17N12O16P3 B146796 5-Azido-2-nitrobenzoyl-8-azido ATP CAS No. 129391-97-5

5-Azido-2-nitrobenzoyl-8-azido ATP

Cat. No.: B146796
CAS No.: 129391-97-5
M. Wt: 738.3 g/mol
InChI Key: WQKDGRLVQXNEBZ-SDBHATRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Azido-2-nitrobenzoyl-8-azido ATP is a multifunctional nucleotide analog designed for advanced photochemical crosslinking studies. Structurally, it features dual azido groups at the 5- and 8-positions of the adenine ring, coupled with a 2-nitrobenzoyl moiety. The 8-azido group enables photoreactive crosslinking to ATP-binding proteins, while the 5-azido-2-nitrobenzoyl modification enhances UV-induced activation, facilitating covalent bonding with proximal biomolecules. This compound is hypothesized to improve specificity and efficiency in capturing transient protein interactions compared to simpler analogs like 8-Azido-ATP or 8-Azido-ADP .

Properties

CAS No.

129391-97-5

Molecular Formula

C17H17N12O16P3

Molecular Weight

738.3 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 5-azido-2-nitrobenzoate

InChI

InChI=1S/C17H17N12O16P3/c18-13-10-14(22-5-21-13)28(17(23-10)25-27-20)15-11(30)12(43-16(31)7-3-6(24-26-19)1-2-8(7)29(32)33)9(42-15)4-41-47(37,38)45-48(39,40)44-46(34,35)36/h1-3,5,9,11-12,15,30H,4H2,(H,37,38)(H,39,40)(H2,18,21,22)(H2,34,35,36)/t9-,11-,12-,15-/m1/s1

InChI Key

WQKDGRLVQXNEBZ-SDBHATRESA-N

SMILES

C1=CC(=C(C=C1N=[N+]=[N-])C(=O)OC2C(OC(C2O)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=C(C=C1N=[N+]=[N-])C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])C(=O)OC2C(OC(C2O)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-]

Synonyms

5-azido-2-nitrobenzoyl-8-azido ATP
ANB-8-N3-ATP

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications

The unique design of 5-Azido-2-nitrobenzoyl-8-azido ATP differentiates it from related ATP analogs:

  • 8-Azido-ATP (8-N3-ATP) : Contains a single azido group at the 8-position. Lacks the 5-azido and nitrobenzoyl groups, limiting its crosslinking versatility .
  • 8-Azido-ADP (8-N3-ADP) : An ADP derivative with an 8-azido group. Used for labeling nucleotide-binding proteins like GDH and eIF2 but lacks triphosphate functionality and photoreactive enhancements .
  • This compound : Dual azido groups enable multi-site crosslinking, while the nitrobenzoyl moiety generates highly reactive intermediates (e.g., nitrenes or ketenes) upon UV irradiation, increasing binding efficiency.

Functional Properties

Compound Azido Positions Photoreactive Groups Key Applications Limitations References
8-Azido-ATP 8 Single azido RNA polymerase identification Limited crosslinking efficiency
8-Azido-ADP 8 Single azido Labeling GDH, eIF2, GEF ADP backbone; no triphosphate
This compound 5, 8 Dual azido + nitrobenzoyl Hypothetical: Multi-protein interaction mapping Potential solubility issues N/A (Inferred)
  • Photoreactivity : The nitrobenzoyl group in this compound requires lower UV energy (e.g., 300–350 nm) for activation compared to 8-Azido-ATP (254 nm), reducing protein damage .
  • Specificity : Dual modifications may allow simultaneous labeling of ATP- and benzoyl-binding domains, useful for studying complex enzyme mechanisms.

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